molecular formula C16H19BrClNO2 B4045529 2-(4-bromo-2-chlorophenoxy)-N-[2-(cyclohexen-1-yl)ethyl]acetamide

2-(4-bromo-2-chlorophenoxy)-N-[2-(cyclohexen-1-yl)ethyl]acetamide

Cat. No.: B4045529
M. Wt: 372.7 g/mol
InChI Key: NXJNPJJJWCSTTI-UHFFFAOYSA-N
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Description

2-(4-bromo-2-chlorophenoxy)-N-[2-(cyclohexen-1-yl)ethyl]acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a bromine and chlorine-substituted phenoxy group and a cyclohexenyl ethyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-[2-(cyclohexen-1-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The bromine and chlorine substitutions on the phenoxy ring are introduced through halogenation reactions. The cyclohexenyl ethyl acetamide moiety is then attached via a nucleophilic substitution reaction, where the phenoxy intermediate reacts with an appropriate acetamide derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. The final product is purified through techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-chlorophenoxy)-N-[2-(cyclohexen-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or to convert double bonds to single bonds.

    Substitution: The bromine and chlorine atoms on the phenoxy ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or amino groups.

Scientific Research Applications

2-(4-bromo-2-chlorophenoxy)-N-[2-(cyclohexen-1-yl)ethyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-[2-(cyclohexen-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromo-2-chlorophenoxy)acetic acid: Similar structure but lacks the cyclohexenyl ethyl acetamide moiety.

    2-(4-bromo-2-chlorophenoxy)ethanol: Contains an ethanol group instead of the acetamide moiety.

    2-(4-bromo-2-chlorophenoxy)propionic acid: Features a propionic acid group instead of the acetamide moiety.

Uniqueness

2-(4-bromo-2-chlorophenoxy)-N-[2-(cyclohexen-1-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-[2-(cyclohexen-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrClNO2/c17-13-6-7-15(14(18)10-13)21-11-16(20)19-9-8-12-4-2-1-3-5-12/h4,6-7,10H,1-3,5,8-9,11H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJNPJJJWCSTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)COC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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